molecular formula C10H6N2O B3240440 3-cyanocyclohepta[B]pyrrol-2(1H)-one CAS No. 1435-20-7

3-cyanocyclohepta[B]pyrrol-2(1H)-one

Cat. No.: B3240440
CAS No.: 1435-20-7
M. Wt: 170.17 g/mol
InChI Key: OSDCMRIMJQMSNC-UHFFFAOYSA-N
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Description

3-cyanocyclohepta[B]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a seven-membered ring with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyanocyclohepta[B]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a cycloheptanone derivative in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-cyanocyclohepta[B]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-cyanocyclohepta[B]pyrrol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-cyanocyclohepta[B]pyrrol-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets effectively, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Known for its biological activity and used in cancer research.

    2,3-dihydropyrroles: Found in many pharmacologically active natural products and used in drug development.

Uniqueness

3-cyanocyclohepta[B]pyrrol-2(1H)-one is unique due to its seven-membered ring structure combined with a pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-oxo-1H-cyclohepta[b]pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-8-7-4-2-1-3-5-9(7)12-10(8)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDCMRIMJQMSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C(C(=O)N2)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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